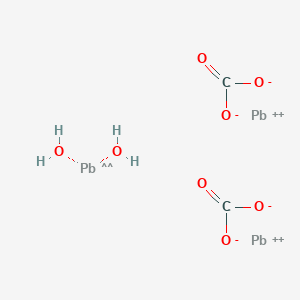

Lead(ii)carbonate basic

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a white, toxic solid that occurs naturally as the mineral cerussite . Lead(II) carbonate is insoluble in water but soluble in acids and alkalis. It has a molar mass of 267.21 g/mol and decomposes at 315°C .

Vorbereitungsmethoden

Lead(II) carbonate can be synthesized through several methods:

Laboratory Synthesis: One common method involves passing carbon dioxide into a cold dilute solution of lead(II) acetate. .

Industrial Production: Industrially, lead(II) carbonate is produced by reacting a soluble lead salt (e.g., lead chloride) with a carbonate (e.g., sodium carbonate) in an aqueous solution.

Analyse Chemischer Reaktionen

Lead(II) carbonate undergoes various chemical reactions:

- When heated, lead(II) carbonate decomposes to lead(II) oxide and carbon dioxide:

Decomposition: PbCO3→PbO+CO2

It reacts with acids to form lead salts and carbon dioxide. For example, with hydrochloric acid:Reaction with Acids: PbCO3+2HCl→PbCl2+CO2+H2O

Reaction with Alkalis: Lead(II) carbonate reacts with alkalis to form lead hydroxide and carbonate ions.

Wissenschaftliche Forschungsanwendungen

Lead(II) carbonate has several applications in scientific research and industry:

Polymerization Catalysts: It is used as a catalyst in the polymerization of formaldehyde to poly(oxymethylene).

Curing Agent: It serves as a curing agent for silicon resins and heat-resistant lubricants.

Lead-Acid Batteries: It is used in the production of lead-acid storage batteries.

Electrophotography: Lead(II) carbonate is used in electrophotography.

Heat Stabilizers: It acts as a heat stabilizer for polyvinyl chloride polymers.

Wirkmechanismus

The mechanism by which lead(II) carbonate exerts its effects involves its interaction with other chemical species:

Vergleich Mit ähnlichen Verbindungen

Lead(II) carbonate can be compared with other lead carbonates and similar compounds:

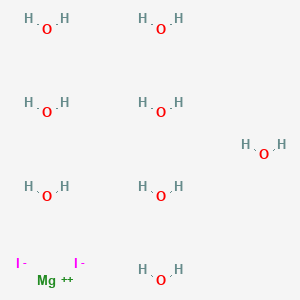

White Lead: A basic lead carbonate with the formula 2PbCO₃·Pb(OH)₂.

Shannonite: PbCO₃·PbO.

Plumbonacrite: 3PbCO₃·Pb(OH)₂·PbO.

Abellaite: NaPb₂(OH)(CO₃)₂.

Leadhillite: 2PbCO₃·PbSO₄·Pb(OH)₂.

Lead(II) carbonate is unique due to its specific structure and properties, which make it suitable for various industrial and research applications.

Eigenschaften

Molekularformel |

C2H4O8Pb3 |

|---|---|

Molekulargewicht |

7.8e+02 g/mol |

InChI |

InChI=1S/2CH2O3.2H2O.3Pb/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H2;;;/q;;;;;2*+2/p-4 |

InChI-Schlüssel |

FBJGSVBRXQIEHF-UHFFFAOYSA-J |

Kanonische SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Pb].[Pb+2].[Pb+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)

![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)

![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)